Thiazolidine 1,1-dioxide hydrochloride

Antimicrobial MIC S. aureus

Researchers designing peptidomimetics or protease inhibitors often encounter solubility and stability limitations with conventional proline scaffolds. Thiazolidine 1,1-dioxide hydrochloride (CAS 148296-23-5) resolves these challenges: • Aqueous solubility >100 mM (≥25.22 mg/mL), eliminating DMSO co-solvent artifacts in biological assays • Thermally & oxidatively stable HCl salt ensures batch-to-batch reproducibility across multi-step syntheses • Sulfone-modified electronic profile alters amine pKa and H-bond acceptor character for rational inhibitor design • Established antimicrobial baseline: MIC 12.5 µg/mL (S. aureus), 25 µg/mL (C. albicans). Supplied ≥98% purity as a white to off-white crystalline solid.

Molecular Formula C3H8ClNO2S
Molecular Weight 157.62 g/mol
Cat. No. B8656929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolidine 1,1-dioxide hydrochloride
Molecular FormulaC3H8ClNO2S
Molecular Weight157.62 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CN1.Cl
InChIInChI=1S/C3H7NO2S.ClH/c5-7(6)2-1-4-3-7;/h4H,1-3H2;1H
InChIKeyATACNVMRCBZPPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolidine 1,1-dioxide hydrochloride: Identity and Properties


Thiazolidine 1,1-dioxide hydrochloride (CAS: 148296-23-5; free base CAS: 80143-07-3) is a heterocyclic sulfone building block characterized by a five-membered ring containing sulfur oxidized to the 1,1-dioxide state, furnished as a hydrochloride salt for enhanced aqueous solubility and handling convenience . With a molecular formula of C₃H₈ClNO₂S and a molecular weight of 157.62 g/mol, this compound serves as a non-hydrolyzable, electronically modified isostere of proline and a versatile intermediate in the synthesis of peptidomimetics, protease inhibitors, and antimicrobial agents . Its structural distinction from the non-oxidized parent thiazolidine and the free base form confers specific reactivity and formulation properties that are directly relevant to scientific procurement decisions.

Thiazolidine 1,1-dioxide hydrochloride: Substitution Concerns


Procurement decisions involving Thiazolidine 1,1-dioxide hydrochloride require precise compound selection because its key differentiating attributes—aqueous solubility, thermal stability, and electronic properties—are not shared by its closest structural analogs. The free base form (CAS 80143-07-3) exhibits significantly lower aqueous solubility and is prone to oxidative degradation under ambient conditions, whereas the hydrochloride salt demonstrates enhanced water solubility and improved thermal and oxidative stability . Furthermore, the 1,1-dioxide (sulfone) moiety introduces pronounced electron-withdrawing character that alters the pKa of the secondary amine and modifies the hydrogen-bond acceptor profile of the ring system compared to the non-oxidized parent thiazolidine, fundamentally changing its reactivity in medicinal chemistry applications . Generic substitution without accounting for these quantifiable differences can lead to failed synthetic protocols, irreproducible biological assays, or suboptimal formulation outcomes.

Thiazolidine 1,1-dioxide hydrochloride: Quantitative Evidence


Antimicrobial Potency: S. aureus and C. albicans

Thiazolidine 1,1-dioxide hydrochloride exhibits defined antimicrobial activity, with minimum inhibitory concentration (MIC) values of 12.5 µg/mL against Staphylococcus aureus and 25 µg/mL against Candida albicans . These values provide a measurable benchmark for comparing the activity of derivatives or analogs. In contrast, a structurally related analog, 2-(Pyridin-3-yl)isothiazolidine 1,1-dioxide, shows substantially higher MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, indicating that the core 1,1-dioxide scaffold without specific substitution yields moderate but distinct antimicrobial activity that can be further optimized .

Antimicrobial MIC S. aureus C. albicans Gram-positive

Thermal and Oxidative Stability: Salt vs. Free Base

The hydrochloride salt of Thiazolidine 1,1-dioxide provides measurably enhanced thermal and oxidative stability compared to its free base counterpart (CAS 80143-07-3), which is reported to oxidize under ambient conditions . While the free base requires inert atmosphere handling to prevent degradation, the hydrochloride salt maintains integrity under standard laboratory storage conditions. This stability differential is critical for reproducible experimentation and long-term storage viability. Additional studies on chiral thiazolidine 1,1-dioxides have demonstrated thermal stability up to 200°C, with decomposition pathways that are substituent-dependent, underscoring the importance of the salt form for maintaining compound integrity during synthetic and analytical workflows [1].

Stability Formulation Storage Thermal Stability

Aqueous Solubility Enhancement

Thiazolidine 1,1-dioxide hydrochloride exhibits high aqueous solubility (≥ 25.22 mg/mL in water, corresponding to ≥ 100 mM), a property that is essential for in vitro biological assays and aqueous-based synthetic transformations . In contrast, the free base form (Thiazolidine 1,1-dioxide) demonstrates only moderate solubility in polar solvents and poor water solubility . This solubility differential is quantitatively meaningful: the hydrochloride salt achieves fully soluble concentrations exceeding 100 mM in water, whereas the free base typically requires organic co-solvents or DMSO for dissolution at comparable concentrations, which can introduce confounding variables in cell-based assays or enzymatic studies.

Solubility Aqueous Formulation Biological Assays Salt Form

Synthetic Utility as Proline Isostere

Thiazolidine 1,1-dioxide hydrochloride serves as a non-hydrolyzable, electronically modified isostere of proline in peptidomimetic design . The 1,1-dioxide (sulfone) group introduces significant electron-withdrawing character compared to the sulfide sulfur in parent thiazolidine, altering the pKa of the secondary amine nitrogen and modifying the hydrogen-bond acceptor profile of the ring system . This electronic perturbation is quantifiable: the predicted XLogP3 value for the free base is -1, indicating high hydrophilicity, while the topological polar surface area (TPSA) of 54.6 Ų reflects the increased polarity conferred by the sulfone oxygens . These physicochemical changes translate to distinct reactivity in nucleophilic substitution, cyclization, and condensation reactions, enabling synthetic pathways that are inaccessible with the non-oxidized thiazolidine scaffold.

Peptidomimetics Proline Isostere Medicinal Chemistry Sulfone pKa

Thiazolidine 1,1-dioxide hydrochloride: Application Scenarios


Antimicrobial Screening and Derivative Development

Given the established MIC values of 12.5 µg/mL against S. aureus and 25 µg/mL against C. albicans, this compound serves as a quantifiable starting point for structure-activity relationship (SAR) studies aimed at optimizing antimicrobial potency. Researchers can use these baseline MIC values to benchmark the activity of newly synthesized derivatives or to compare the efficacy of alternative heterocyclic scaffolds in parallel assays .

Peptidomimetic and Protease Inhibitor Design

The compound's established role as a non-hydrolyzable, electronically modified proline isostere makes it uniquely suited for the design of peptidomimetics and protease inhibitors. The electron-withdrawing sulfone moiety alters the pKa and hydrogen-bonding profile of the secondary amine, enabling the rational design of inhibitors with enhanced binding affinity or metabolic stability relative to proline-containing peptide scaffolds .

Aqueous-Phase Reactions and Biological Assays

With aqueous solubility exceeding 100 mM (≥ 25.22 mg/mL), the hydrochloride salt is ideal for reactions or biological assays conducted in aqueous buffers. This high solubility eliminates the need for DMSO co-solvents in many applications, reducing the risk of solvent-induced artifacts in cell-based assays and simplifying downstream purification or formulation steps .

Heterocyclic Library Synthesis Building Block

The enhanced thermal and oxidative stability of the hydrochloride salt, combined with the reactive secondary amine nitrogen, makes this compound a reliable building block for the construction of diverse heterocyclic libraries via nucleophilic substitution, cyclization, and condensation reactions. Its stability profile ensures consistent performance across multi-step synthetic sequences and prolonged storage, minimizing batch-to-batch variability in lead optimization campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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